3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid
Description
Historical Context and Discovery
The development of 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid emerged from the broader historical investigation of cinnamic acid derivatives that began in the late 19th and early 20th centuries. Cinnamic acid itself was first synthesized through base-catalyzed condensation reactions as early as the 1890s, when Rainer Ludwig Claisen described the synthesis of ethyl cinnamate via the reaction of ethyl acetate with benzaldehyde in the presence of sodium as base. This foundational work established the synthetic framework that would later enable the development of more complex substituted derivatives.
The specific investigation of dichlorophenyl-substituted cinnamic acid derivatives gained momentum during the mid-20th century as organic chemists began systematically exploring the effects of halogen substitution on aromatic systems. The 3,4-dichlorophenyl substitution pattern became particularly interesting due to its electronic properties and potential for selective reactions. The synthesis of this compound specifically represents part of the continued evolution in synthetic organic chemistry toward more precisely functionalized molecules with targeted properties.
Research into this compound has been facilitated by advances in synthetic methodologies, particularly those involving carbon-carbon bond formation reactions. The development of the Baylis-Hillman reaction and related methodologies provided new pathways for constructing the complex substitution patterns found in compounds like this compound. These synthetic advances have enabled researchers to access previously difficult-to-synthesize compounds and explore their properties systematically.
Chemical Classification and Nomenclature
This compound belongs to the class of organic compounds known as substituted cinnamic acids, which are characterized by an aromatic ring connected to a propenoic acid moiety through a carbon-carbon double bond. More specifically, this compound can be classified as an α-methylcinnamic acid derivative, where the methyl group is positioned at the α-carbon of the acrylic acid portion.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base name derived from the three-carbon propenoic acid chain. The "3-(3,4-Dichlorophenyl)" designation indicates that the phenyl ring, substituted with chlorine atoms at the 3 and 4 positions, is attached to the 3-carbon of the propenoic acid chain. The "2-methyl" designation specifies the location of the methyl substituent on the carbon-carbon double bond.
From a structural chemistry perspective, this compound can be classified as an unsaturated carboxylic acid with significant conjugation between the aromatic system and the carbonyl group. The presence of the electron-withdrawing chlorine substituents significantly affects the electronic distribution within the molecule, influencing both its chemical reactivity and physical properties. The compound exists predominantly in the E-configuration about the carbon-carbon double bond, which is the thermodynamically favored isomer for most substituted cinnamic acid derivatives.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from several key factors that make it an attractive target for both synthetic and mechanistic studies. As a derivative of methacrylic acid, this compound serves as an important intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical compounds and specialty polymers.
The unique substitution pattern of this molecule makes it particularly valuable for structure-activity relationship studies. The 3,4-dichlorophenyl group provides a specific electronic environment that can be systematically compared with other substitution patterns to understand how electronic effects influence biological activity and chemical reactivity. Research has shown that the position and nature of substituents on cinnamic acid derivatives can dramatically affect their biological efficacy, making compounds like this one important tools for medicinal chemistry research.
The compound's ability to participate in various chemical transformations has made it significant in synthetic methodology development. It can undergo esterification reactions with alcohols to form esters, participate in reduction reactions to yield corresponding alcohols, and serve as a substrate for polymerization reactions to produce specialized materials. These diverse reaction possibilities make it a versatile building block for organic synthesis.
Furthermore, this compound has gained attention in the context of green chemistry initiatives. Its synthesis can be achieved through environmentally benign methods, and its derivatives have shown potential biological activities that could lead to more sustainable pharmaceutical development. The ongoing research into efficient synthetic routes for this compound, including one-pot multicomponent reactions and catalytic approaches, reflects the broader trend toward more sustainable synthetic chemistry.
Related Cinnamic Acid Derivatives
This compound belongs to the extensive family of cinnamic acid derivatives, which includes numerous compounds with varying substitution patterns and biological activities. Understanding these related compounds provides important context for appreciating the unique properties and potential applications of the target molecule.
The parent compound, cinnamic acid, with the formula C₆H₅-CH=CH-COOH, occurs naturally in plants such as Cinnamomum cassia and Panax ginseng. It exists in both cis and trans configurations, with the trans form being more common and thermodynamically stable. This natural occurrence has made cinnamic acid and its derivatives subjects of extensive research into their biological activities and synthetic applications.
| Compound | Substitution Pattern | Molecular Formula | Notable Properties |
|---|---|---|---|
| Cinnamic acid | Unsubstituted | C₉H₈O₂ | Parent compound, natural occurrence |
| 3,4-Dichlorocinnamic acid | 3,4-Dichloro | C₉H₆Cl₂O₂ | Antimicrobial activity |
| 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid | 2,4-Dichloro, α-methyl | C₁₀H₈Cl₂O₂ | Synthetic intermediate |
| Caffeic acid | 3,4-Dihydroxy | C₉H₈O₄ | Antioxidant properties |
| Ferulic acid | 4-Hydroxy-3-methoxy | C₁₀H₁₀O₄ | Anti-inflammatory activity |
Closely related to the target compound is 3,4-dichlorocinnamic acid, which shares the same dichlorophenyl substitution pattern but lacks the α-methyl group. This compound has been studied for its antimicrobial properties and has shown activity against various bacterial strains. The comparison between these two compounds illustrates how the addition of the methyl group can significantly alter biological activity and synthetic utility.
Another important related compound is 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid, which differs from the target compound only in the position of the chlorine substituents (2,4 versus 3,4). This positional isomerism provides valuable insights into how electronic effects and steric factors influence molecular properties. Research has indicated that such positional differences can lead to significantly different biological activities and synthetic applications.
The broader family of hydroxylated cinnamic acid derivatives, including caffeic acid and ferulic acid, has been extensively studied for various biological activities. These naturally occurring compounds have demonstrated antioxidant, anti-inflammatory, and antimicrobial properties, providing a framework for understanding how structural modifications might enhance or modify these activities in synthetic derivatives. The systematic study of these structure-activity relationships has been crucial in guiding the development of new synthetic targets, including compounds like this compound.
Research into cinnamic acid derivatives has revealed that the nature and position of substituents play crucial roles in determining biological efficacy. Studies have shown that electron-withdrawing groups like chlorine can enhance certain activities, while the presence of methyl groups can affect both the electronic properties and the metabolic stability of these compounds. This understanding has driven the continued interest in systematically modified derivatives like the target compound.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRKWVFXHAUMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation serves as a foundational method for introducing acyl groups to aromatic systems. For 3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid, this method begins with 3,4-dichlorobenzene and methylpropionyl chloride under anhydrous conditions. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, directing the acyl group to the meta position relative to existing chlorine substituents.
Key Steps :
Limitations and Optimization
-
Regioselectivity Challenges : Competing para acylation may occur, necessitating careful control of stoichiometry (AlCl₃:substrate = 1.2:1).
-
Oxidation Side Reactions : Over-oxidation to CO₂ is mitigated by maintaining pH > 3 and temperatures below 40°C.
Horner-Wadsworth-Emmons Olefination
Phosphonate Ester Strategy
This method constructs the α,β-unsaturated acid via a two-step sequence:
Stereochemical Control
The Horner-Wadsworth-Emmons reaction preferentially forms the (E)-isomer due to stabilized transition states. NMR analysis of intermediates confirms >95% trans configuration.
Knoevenagel Condensation
Aldehyde-Malonic Acid Coupling
3,4-Dichlorobenzaldehyde condenses with methylmalonic acid using piperidine as a base:
Conditions : Reflux in toluene with molecular sieves (4Å), 8-hour reaction.
Yield : 75% after column chromatography (hexane:ethyl acetate = 4:1).
Solvent and Catalyst Screening
| Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Piperidine | Toluene | 75 | 8 |
| NH₄OAc | Ethanol | 62 | 12 |
| DBU | DMF | 68 | 6 |
Table 1: Catalyst optimization for Knoevenagel condensation.
Grignard Reaction and Oxidation
Organometallic Approach
-
Grignard Reagent Formation :
3,4-Dichlorophenylmagnesium bromide is prepared from 1-bromo-3,4-dichlorobenzene and magnesium in tetrahydrofuran (THF). -
Nucleophilic Addition to Methyl Acrylate :
-
Ester Hydrolysis :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 65–70 | 98 | 120 | Moderate |
| Horner-Wadsworth-Emmons | 80–85 | 99 | 200 | High |
| Knoevenagel | 75 | 97 | 150 | Low |
| Grignard | 70 | 96 | 250 | Moderate |
Table 2: Economic and efficiency metrics across synthesis routes .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid and related compounds:
Key Observations
Structural Modifications and Impact on Properties: Methyl Substitution: The addition of a methyl group at the β-position (as in the title compound) increases molecular weight and lipophilicity compared to non-methylated analogs like 3-(3,4-Dichlorophenyl)-2-propenoic acid. This likely enhances solubility in organic solvents (e.g., DMSO, ethanol) but reduces water solubility . Chlorine vs. Hydroxyl Groups: Replacing hydroxyl groups (as in 3,4-dihydroxycinnamic acid) with chlorine atoms reduces hydrogen-bonding capacity, lowering melting points and increasing hydrophobicity .
Ester vs. Acid Derivatives: The methyl ester derivative (C₁₀H₈Cl₂O₂) shares the same molecular weight as the title compound but exhibits distinct solubility due to the ester group’s reduced polarity. Esters generally have higher volatility and better solubility in non-polar solvents .
Biological Activity
3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in various fields of research due to its potential biological activities. The compound's structure features a dichlorophenyl group, which is known to enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 219.08 g/mol
- Structural Characteristics : The compound consists of a central propenoic acid moiety with a 3,4-dichlorophenyl substituent, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing various cellular processes related to growth and apoptosis .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that the compound may inhibit the growth of bacteria and fungi through:
- Disruption of cell membrane integrity.
- Inhibition of essential metabolic pathways in microbial cells.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in experimental models. Its mechanism involves:
- Inhibition of pro-inflammatory cytokines.
- Suppression of inflammatory mediator release from immune cells .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential for development as an antibacterial agent.
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
Q & A
Q. Advanced: How can computational chemistry guide the optimization of stereoselective synthesis for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can predict transition-state energies and stereoelectronic effects, helping identify optimal catalysts (e.g., chiral amines or organocatalysts) to control enantioselectivity. For instance, modeling the π-π interactions between the dichlorophenyl group and the catalyst’s aromatic backbone can refine reaction pathways. Experimental validation via HPLC with chiral columns and X-ray crystallography (if crystalline derivatives are obtainable) is recommended to confirm computational predictions .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Standard characterization includes:
- 1H/13C NMR : To confirm the α,β-unsaturated carboxylic acid structure and substituent positions (e.g., coupling constants for trans-configuration in the enoic acid moiety).
- IR Spectroscopy : Detection of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1680–1700 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Q. Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer: Dynamic effects like hindered rotation or tautomerism may cause peak splitting. Variable-temperature NMR can differentiate between static and dynamic disorder. For example, heating the sample to 50°C may coalesce split peaks if hindered rotation around the C–C single bond is the cause. Alternatively, 2D NMR (COSY, NOESY) can clarify through-space interactions and confirm substituent orientation .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
Common assays include:
- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorogenic substrates.
- Cell Viability Assays : MTT or resazurin-based assays to assess cytotoxicity in cancer or normal cell lines.
- Antimicrobial Screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) .
Q. Advanced: How to address discrepancies in IC50 values between enzyme inhibition and cell-based assays?
Methodological Answer: Discrepancies may arise from poor cellular permeability or off-target effects. Use parallel assays:
Compare logP values (via HPLC) to assess membrane permeability.
Employ fluorescent probes (e.g., Fluo-4 for intracellular Ca²⁺) to monitor target engagement in live cells.
Validate with siRNA knockdown of the target enzyme to isolate compound-specific effects .
Basic: What are the key considerations for designing SAR studies on this compound?
Methodological Answer:
Focus on modifying:
- Electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring to enhance electrophilicity.
- Steric bulk at the methyl group to modulate binding pocket interactions.
- Acid isosteres (e.g., tetrazole) to improve bioavailability .
Q. Advanced: How can quantum mechanical calculations predict the impact of substituents on bioactivity?
Methodological Answer: Frontier Molecular Orbital (FMO) analysis identifies electron-rich regions for electrophilic attack. For instance, replacing Cl with CF3 may lower the LUMO energy, enhancing reactivity with nucleophilic residues in enzyme active sites. MD simulations can further assess binding stability over time .
Basic: What methods are used to assess its environmental stability and degradation pathways?
Methodological Answer:
Q. Advanced: How to resolve contradictions in toxicity profiles across ecological models?
Methodological Answer: Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) may explain variability. Perform comparative metabolomics on model organisms (e.g., Daphnia vs. zebrafish) using LC-HRMS. Molecular docking with detoxification enzymes (e.g., glutathione S-transferase) can predict metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
